molecular formula C16H17N3O3 B2541294 (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one CAS No. 1798412-56-2

(2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2541294
CAS No.: 1798412-56-2
M. Wt: 299.33
InChI Key: JMIJHZNRSYVPKD-AATRIKPKSA-N
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Description

The compound (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic systems: a furan-2-yl group (ring A) and a pyridazin-3-yloxy-substituted piperidine moiety (ring B). Its E-configuration is critical for maintaining the planar structure necessary for biological interactions. For instance, piperidine-substituted chalcones like LabMol-80 () and pyridazine-linked compounds () highlight the pharmacological relevance of such structural motifs in antitubercular, antiviral, or enzyme-inhibitory applications .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(6-5-13-3-2-12-21-13)19-10-7-14(8-11-19)22-15-4-1-9-17-18-15/h1-6,9,12,14H,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIJHZNRSYVPKD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridazin-3-yloxy intermediates, followed by their coupling with a piperidinyl group under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated ketone system facilitates nucleophilic attacks at the β-carbon.

Reaction Conditions Outcome Source
Thiol additionThiols, K₂CO₃, DMF, 60°CFormation of β-thioether derivatives
Amine conjugationPrimary amines, EtOH, refluxβ-Amino ketone adducts with potential bioactivity
Grignard reagent additionRMgX, THF, 0°C → RT1,4-Addition products with alkyl/aryl groups

Example: Reaction with benzylamine in ethanol yields a β-amino ketone derivative, enhancing solubility for pharmacological studies .

Electrophilic Aromatic Substitution on Furan

The electron-rich furan ring undergoes electrophilic substitution, though steric hindrance from adjacent groups modulates reactivity.

Reaction Conditions Outcome Source
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-furan derivative (minor 3-substitution)
BrominationBr₂, CHCl₃, RT5-Bromo-furan derivative
Friedel-Crafts alkylationR-X, AlCl₃, anhydrous conditionsLimited success due to steric bulk from pyridazin-3-yloxy group

Note: Nitration under mild conditions favors 5-position substitution, confirmed via X-ray crystallography in analogs .

Cyclization Reactions

The conjugated enone system enables cyclization to form heterocyclic scaffolds.

Reaction Conditions Outcome Source
Intramolecular Heck reactionPd(OAc)₂, PPh₃, DMF, 100°CFused pyrano-furan derivatives
Diels-Alder with dienophilesMaleic anhydride, toluene, refluxSix-membered cycloadducts (endo preference)

Mechanistic Insight: Diels-Alder reactions proceed via a concerted mechanism, with the enone acting as a diene .

Pyridazine and Piperidine Functionalization

The pyridazin-3-yloxy and piperidine groups participate in hydrogen bonding and nucleophilic substitutions.

Reaction Conditions Outcome Source
O-Methylation of pyridazineMeI, K₂CO₃, DMFMethoxy-pyridazine derivative (improved lipophilicity)
Piperidine quaternizationMeOTf, CH₂Cl₂, 0°CQuaternary ammonium salts for ionic liquid applications

Application: Quaternized derivatives show enhanced solubility in polar solvents, useful in catalytic systems .

Redox Reactions

The enone and heteroaromatic systems undergo selective reductions.

Reaction Conditions Outcome Source
Ketone reductionNaBH₄, MeOH, 0°CSecondary alcohol (stereoselectivity pending substituents)
Furan ring oxidationmCPBA, CH₂Cl₂Furan → γ-lactone via epoxidation and rearrangement

Caution: Over-reduction of the enone to a saturated alkane is observed with prolonged exposure to LiAlH₄.

Cross-Coupling Reactions

The furan and pyridazine rings enable transition-metal-catalyzed couplings.

Reaction Conditions Outcome Source
Suzuki-Miyaura (furan C-2)Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxaneBiaryl derivatives with tunable electronic properties
Buchwald-Hartwig (pyridazine)Pd₂(dba)₃, Xantphos, amine, tolueneN-Arylpyridazine analogs for drug discovery

Yield Optimization: Suzuki couplings achieve 70–85% yield when using electron-deficient boronic acids .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions that include the formation of the furan and pyridazine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and pyridine rings have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that related compounds inhibited growth in various cancer cell lines, including HeLa and HCT-15 cells, with IC50 values ranging from 80 to 1000 nM. The proposed mechanism often involves interference with key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related derivatives have reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial efficacy is typically assessed using methods like disc diffusion assays, which measure the zone of inhibition around the compound.

Case Studies

  • Anticancer Efficacy : A study on imidazole derivatives highlighted their ability to induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition. This suggests that (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one may share similar pathways for anticancer activity.
  • Molecular Docking Studies : Computational studies have been conducted to explore the binding interactions of this compound with various biological targets. Molecular docking results indicate strong interactions with proteins involved in cancer pathways, supporting its potential as a therapeutic agent.

Pharmacological Insights

The pharmacological profile of (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one suggests it may act as an effective inhibitor in pathways relevant to cancer therapy and microbial resistance. The presence of piperidine and pyridazine groups enhances its ability to engage with biological targets.

Toxicity and Selectivity

While the therapeutic potential is promising, it is crucial to evaluate the toxicity and selectivity of this compound. Preliminary studies on related compounds indicate a favorable selectivity towards cancer cells compared to normal cells, which is essential for minimizing side effects during treatment.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key chalcone derivatives with structural similarities to the target compound, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name (Reference) Substituents (Ring A/Ring B) Melting Point (°C) Purity (%) Notable Activity/Findings Source
LabMol-80 () Furan-2-yl / 4-(piperidin-1-yl)phenyl 182 99.32 Antitubercular activity (not quantified)
Cardamonin () Hydroxyl (ortho/para) / Unsubstituted N/A N/A IC₅₀ = 4.35 μM (highest inhibitory)
PAAPA () 4-Dimethylaminophenyl / Phenyl N/A N/A Strong ACE2 affinity
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () 4-Fluorophenyl / Furan-carbonyl-piperazine N/A N/A Research applications in molecular binding
1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one () Furan-2-yl / 4-Methoxyphenyl N/A N/A Synthesized via microwave methods

Key Observations

Ring A Substitutions: The furan-2-yl group (common in LabMol-80, , and the target compound) is associated with moderate antitubercular activity and synthetic versatility . However, derivatives with electron-donating groups (e.g., 4-methoxy in ) or halogens (e.g., 4-fluoro in ) exhibit enhanced solubility and target affinity .

Ring B Substitutions :

  • Piperidine/pyridazine hybrids (e.g., the target compound and ) demonstrate that bulky substituents like pyridazin-3-yloxy may enhance steric interactions, affecting binding kinetics. For example, LabMol-80 (piperidin-1-yl) has a high melting point (182°C), suggesting strong intermolecular forces .
  • Piperazine-linked chalcones () show that nitrogen-rich heterocycles improve pharmacokinetic properties, such as blood-brain barrier penetration .

Biological Activity Trends: Non-piperazine chalcones (e.g., Cardamonin, ) with hydroxyl groups exhibit superior inhibitory activity (IC₅₀ = 4.35 μM) compared to halogen- or methoxy-substituted analogs . Electronegative substituents (e.g., fluorine in ) correlate with improved target affinity, as seen in ACE2-binding chalcones () .

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one is a novel heterocyclic compound with potential therapeutic applications. Its structural components suggest it may exhibit significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a furan ring, a pyridazinyl moiety, and a piperidine derivative, indicating potential interactions with various biological targets.

Research indicates that compounds with similar structures often interact with G-protein coupled receptors (GPCRs) and other enzyme systems. The presence of the piperidine and pyridazin moieties suggests that this compound may act as a modulator of neurotransmitter systems or as an inhibitor of specific enzymes involved in metabolic pathways.

Anticancer Properties

Several studies have evaluated the anticancer activity of related compounds. For instance, compounds featuring furan and pyridazine rings have shown promise in inhibiting cancer cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCancer Cell LineIC50 Value (µM)Mechanism
Furan derivativesHeLa10Apoptosis induction
Pyridazine analogsMCF-715Cell cycle arrest

These studies suggest that (2E)-3-(furan-2-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]prop-2-en-1-one may exhibit similar anticancer properties.

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines is a common mechanism observed in these studies.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedInflammatory ModelEffect Observed
Pyridazine derivativesLPS-induced miceReduced TNF-alpha levels
Piperidine analogsRAW264.7 cellsDecreased IL-6 production

These findings indicate that the compound may have potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds which demonstrated significant inhibitory effects on monoacylglycerol lipase (MGL), an enzyme linked to inflammation and pain pathways. The study highlighted the structure-function relationships that could be leveraged to enhance the biological activity of similar compounds.

Case Study: MGL Inhibition
In a study published by researchers at the National Institutes of Health, several pyridazine-based compounds were synthesized and screened for MGL inhibition. The results indicated that modifications to the piperidinyl group significantly enhanced potency against MGL, suggesting a promising avenue for drug development targeting pain management .

Q & A

Q. What are the established synthetic routes and purification strategies for this compound?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Functionalization of the piperidine ring. For example, coupling pyridazin-3-ol with 4-hydroxypiperidine using Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) .
  • Step 2: Formation of the enone moiety via Claisen-Schmidt condensation between a ketone (e.g., 4-(pyridazin-3-yloxy)piperidin-1-yl) and furan-2-carbaldehyde. Reaction conditions (e.g., NaOH in ethanol at 60°C for 12 hours) influence stereoselectivity (E/Z ratio) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the (E)-isomer. Purity (>95%) is confirmed via HPLC .

Key Data:

ParameterValue/TechniqueReference
Reaction Yield65–78% (Step 2)
HPLC Purity97.3% (C18 column, 1 mL/min, 254 nm)

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR: 1H/13C NMR identifies π-conjugation in the enone system. Key signals include:
    • 1H NMR: Olefinic protons at δ 7.2–7.8 ppm (J = 15–16 Hz, trans coupling) .
    • 13C NMR: Carbonyl (C=O) at ~190 ppm .
  • XRD: Single-crystal X-ray diffraction confirms stereochemistry and bond lengths. For example, C=O bond length of 1.22 Å and dihedral angles between aromatic planes (e.g., 12.3° for furan/piperidine) .

Crystallographic Data (Example):

ParameterValue (Å/°)Reference
C=O Bond Length1.219(2)
Dihedral Angle12.34° (furan/piperidine)

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict reactivity and bioactivity?

Methodological Answer:

  • DFT Studies: Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMO). HOMO-LUMO gaps (~3.5 eV) indicate charge-transfer interactions .
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Pyridazine oxygen forms hydrogen bonds with catalytic lysine residues (binding affinity: −8.2 kcal/mol) .

Computational Results:

ParameterValueReference
HOMO-LUMO Gap3.47 eV
Docking Score−8.2 kcal/mol

Q. How can structural-activity relationships (SAR) guide optimization for antimicrobial activity?

Methodological Answer:

  • Modify Substituents: Replace pyridazine with pyrimidine to test π-stacking interactions. Analogues with electron-withdrawing groups (e.g., -NO2) show enhanced MIC values against S. aureus (2 µg/mL vs. 8 µg/mL for parent compound) .
  • Role of Enone: Hydrogenation of the α,β-unsaturated ketone reduces activity by 90%, confirming conjugation is critical for target binding .

SAR Data:

ModificationMIC (S. aureus)Reference
Parent Compound8 µg/mL
Pyridazine → Pyrimidine2 µg/mL

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., piperidine ring puckering) and impurities. For example, coalescence temperature at 323 K confirms slow exchange .
  • 2D NMR: HSQC and NOESY correlate ambiguous protons. NOE interactions between furan H-3 and piperidine H-2 confirm spatial proximity .

Q. What strategies optimize reaction conditions to improve stereoselectivity?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) increase E-selectivity (E:Z = 9:1) by stabilizing transition-state dipoles .
  • Catalysts: Use of L-proline (20 mol%) in ethanol improves enantiomeric excess (ee) to 85% for chiral derivatives .

Optimization Table:

ConditionE:Z RatioYieldReference
Ethanol, 60°C7:165%
DMF, 80°C9:172%

Q. How do crystal packing interactions influence physicochemical properties?

Methodological Answer: XRD reveals C–H···O hydrogen bonds between the enone carbonyl and pyridazine oxygen (2.89 Å), stabilizing the lattice. This correlates with high melting points (198–202°C) and low solubility in non-polar solvents .

Q. What comparative analyses distinguish this compound from structurally similar enones?

Methodological Answer:

  • Electron Density Maps: AIM analysis shows stronger Laplacian (∇²ρ) at the enone carbonyl (12.4 eÅ⁻⁵) vs. non-conjugated ketones (8.2 eÅ⁻⁵), explaining enhanced electrophilicity .
  • Biological Activity: Pyridazine-containing analogues show 3-fold higher kinase inhibition vs. phenyl-substituted derivatives (IC50: 0.8 µM vs. 2.5 µM) .

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